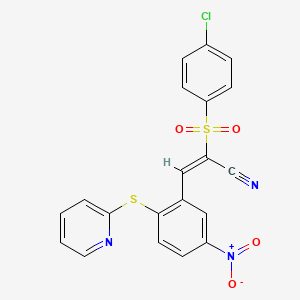
2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H12ClN3O4S2 and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical Properties and Molecular Structures
The study of α,β-unsaturated acrylonitrile derivatives, including compounds similar to the specified chemical, has elucidated their conformational and molecular structures, revealing significant insights into their photophysical properties and frontier orbitals. Such compounds exhibit strong π-π-interactions in the solid state, influenced by their molecular structure and interactions in various solvents. These characteristics are crucial for applications in optical materials and electronics, where solvent polarity and molecular self-assembly behaviors play a pivotal role in material performance (Percino et al., 2016).
Synthesis and Properties of Thermally Stable Polymers
Research into diamine monomers containing flexible sulfone, sulfide, and amide units has led to the development of new types of soluble, thermally stable polymers. These polymers, synthesized through polycondensation methods, exhibit remarkable thermal stability and solubility properties, making them suitable for advanced technological applications such as high-performance plastics and coatings (Mehdipour-Ataei & Hatami, 2007).
Catalytic Meta Sulfonation
The selective catalytic meta sulfonation of 2-phenylpyridines, facilitated by (arene)ruthenium(II) complexes, offers a novel approach to introducing a sulfone group meta to a chelating group. This method provides a unique regioselectivity for sulfonation reactions, expanding the toolkit for synthesizing sulfonated aromatic compounds with potential applications in drug development and synthetic chemistry (Saidi et al., 2011).
Electronic Transport Mechanism in Polymeric Films
The investigation into the electronic transport mechanisms in thin films of poly(azomethine sulfone)s highlights the semiconducting properties of these polymers, with correlations established between their chemical structures and electronic transport properties. These findings are instrumental for the development of electronic and photovoltaic devices where controlled electronic transport is essential (Rusu et al., 2007).
Environmental Pollutant Degradation
Laccase enzymes from Pleurotus ostreatus have been characterized for their efficacy in degrading environmental pollutants such as chlorophenols, nitrophenols, and sulfonamide antibiotics. The ability of these enzymes to efficiently remove such pollutants using a laccase-mediator system signifies their potential application in environmental biotechnology for water and soil remediation (Zhuo et al., 2018).
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4S2/c21-15-4-7-17(8-5-15)30(27,28)18(13-22)12-14-11-16(24(25)26)6-9-19(14)29-20-3-1-2-10-23-20/h1-12H/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLZMKOHJYNQJE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2913249.png)
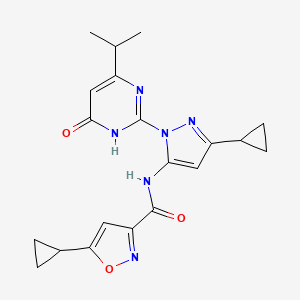
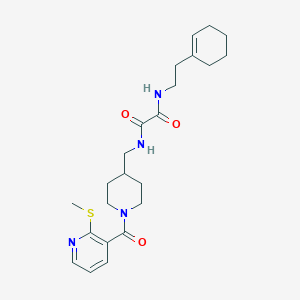

![4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2913258.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2913261.png)
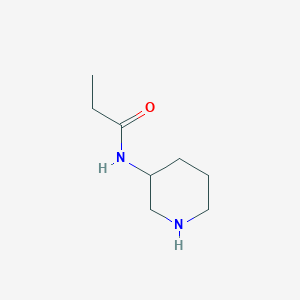
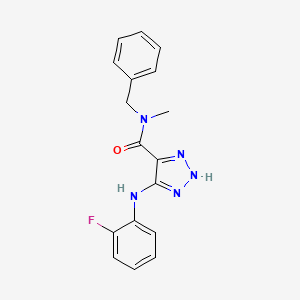

![2-(4-chlorophenoxy)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2913268.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2913270.png)
